1-(4-(4-Ethylphenoxy)phenyl)ethanone
Description
1-(4-(4-Ethylphenoxy)phenyl)ethanone (CAS: 1041599-72-7) is a diaryl ethanone derivative with the molecular formula C₁₆H₁₆O₂ and a molecular weight of 240.30 g/mol . Its structure consists of an ethanone group (-COCH₃) attached to a biphenyl system substituted with a 4-ethylphenoxy moiety. This compound is primarily utilized as a synthetic intermediate in pharmaceutical and materials science research .
Properties
IUPAC Name |
1-[4-(4-ethylphenoxy)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O2/c1-3-13-4-8-15(9-5-13)18-16-10-6-14(7-11-16)12(2)17/h4-11H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRMVAPIVHAURQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthesis Approaches
Alkylation Reactions Alkylation of phenols with alkyl halides can yield phenoxy compounds. For instance, the reaction of 2-(4-benzyloxy)-phenyl ethanol with cyclopropyl methyl bromide in the presence of a base such as potassium hydroxide and a polar aprotic solvent like dimethyl sulfoxide can yield 1-[(benzyloxy)-4-(2-cyclopropyl methoxy) ethyl] benzene. This method can be adapted for synthesizing 1-(4-(4-Ethylphenoxy)phenyl)ethanone by using appropriate starting materials.
Friedel-Crafts Acylation Friedel-Crafts acylation involves acylating an aromatic ring with an acyl halide in the presence of a Lewis acid catalyst. For example, 1-(4-Cyclopropylphenyl)ethanone can be synthesized via Friedel-Crafts acylation of 4-cyclopropylbenzene with acetyl chloride using aluminum chloride as a catalyst. Similarly, this compound could be prepared by acylating 4-ethylphenol with an appropriate acylating agent.
Ether Synthesis The synthesis of ether compounds can be achieved through various methods. One approach involves reacting a phenol with an alkyl halide in the presence of a base. For example, the synthesis of 1-(4-methoxyphenyl)-2-phenoxyethanone involves reacting phenol with 2-bromoacetophenone in the presence of potassium carbonate in acetone. A similar approach could be used for synthesizing this compound, by choosing the right starting materials.
Detailed Procedures and Reaction Conditions
Alkylation with Cyclopropyl Methyl Bromide A procedure involves reacting 2-(4-benzyloxy)-phenyl ethanol with cyclopropyl methyl bromide using potassium hydroxide as a base in dimethyl sulfoxide solvent.
- Reactants: 2-(4-benzyloxy)-phenyl ethanol, cyclopropyl methyl bromide
- Catalyst/Base: Potassium hydroxide
- Solvent: Dimethyl sulfoxide
- Process: React the starting materials in the presence of the base and solvent to yield the desired product.
Friedel-Crafts Acylation of 4-cyclopropylbenzene
- Reactants: 4-cyclopropylbenzene, acetyl chloride
- Catalyst: Aluminum chloride
- Conditions: Anhydrous conditions, controlled temperature to avoid side reactions
Synthesis of 2-Phenoxy-1-phenylethanone Derivatives
- Reactants: Phenol, 2-bromoacetophenone
- Reagents: Potassium carbonate
- Solvent: Acetone
- Process: Stir a mixture of phenol and potassium carbonate in acetone, then add 2-bromoacetophenone dropwise. Heat the mixture to reflux and stir overnight. Cool, filter, and concentrate the filtrate in a vacuum. Dissolve the residue in ethyl acetate, wash with 5% NaOH, dry over anhydrous sodium sulfate, filter, and concentrate. Recrystallize the crude product with ethanol to obtain the desired compound.
Reaction Monitoring and Purification
- Thin Layer Chromatography (TLC): TLC can monitor the progress of the reaction.
- Chromatography: Column chromatography can purify the crude products.
- Recrystallization: Recrystallization is used to obtain pure products. Solvents such as ethanol or benzene are typically used for recrystallization.
Spectral Data and Characterization
- NMR Spectroscopy: NMR spectra are essential for confirming the structure of the synthesized compounds.
- Mass Spectrometry: Mass spectra are used to determine the molecular weight of the synthesized compounds.
- Elemental Analysis: Elemental analysis is performed to confirm the purity and composition of the synthesized compounds.
Chemical Reactions Analysis
Types of Reactions
1-(4-(4-Ethylphenoxy)phenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The ethanone group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The ethanone group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, in solvents like ethanol or ether.
Substitution: HNO3, Cl2, Br2, in solvents like acetic acid or chloroform.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Nitro or halogen-substituted derivatives.
Scientific Research Applications
1-(4-(4-Ethylphenoxy)phenyl)ethanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-(4-Ethylphenoxy)phenyl)ethanone involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Key Observations :
- Electron-Donating vs. Withdrawing Groups: The ethylphenoxy group in the target compound donates electrons via resonance, enhancing stability in electrophilic reactions. In contrast, the trifluoromethyl group (CF₃) in 1-(4-(Trifluoromethyl)phenyl)ethanone withdraws electrons, increasing reactivity in nucleophilic substitutions .
- Heterocyclic vs. Aromatic Substituents : Imidazole (in ) and morpholinylsulfonyl (in ) groups introduce nitrogen or sulfur atoms, altering hydrogen-bonding capacity and bioavailability compared to purely aromatic substituents.
Physical and Chemical Properties
Notes:
Biological Activity
1-(4-(4-Ethylphenoxy)phenyl)ethanone, also known as a derivative of phenyl ethanones, has gained attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, which may contribute to various pharmacological effects, including anticancer and antifungal properties. This article provides a detailed overview of the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : C16H18O2
- Molecular Weight : 258.31 g/mol
- CAS Number : 1041599-72-7
The structure of this compound features an ethylphenoxy group attached to a phenyl ethanone backbone, which may influence its lipophilicity and biological interactions.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance:
- In vitro Studies : A derivative of this compound demonstrated a mean growth inhibition of 54.25% against HepG2 (liver cancer) cells and 38.44% against HeLa (cervical cancer) cells .
- Mechanism of Action : The anticancer activity is attributed to the compound's ability to induce apoptosis in cancer cells by modulating protein expression levels associated with cell survival and death pathways, such as increasing Bax and decreasing Bcl-2 levels .
Antifungal Activity
This compound has also been evaluated for its antifungal properties:
- Efficacy Against Fungi : In studies involving various phytopathogenic fungi, derivatives of this compound exhibited moderate to excellent inhibition of mycelial growth. One derivative outperformed traditional fungicides like boscalid in antifungal activity.
- Molecular Docking Studies : These studies elucidated the interaction mechanisms between the compound and fungal targets, confirming that specific hydrogen bonding interactions are critical for antifungal efficacy.
Structure-Activity Relationship (SAR)
The biological activity of this compound is significantly influenced by its structural modifications. Research has shown that:
- Substituent Effects : Modifications at various positions on the phenyl rings can enhance or diminish biological activity. For example, alterations at the para position of the ethyl group have been linked to increased potency against certain cancer cell lines .
- Hydrophobic Interactions : The presence of the ethyl group enhances lipophilicity, which may improve cellular uptake and interaction with biological targets.
Study on Anticancer Activity
A comprehensive study published in Molecules explored novel derivatives based on this compound. The findings indicated:
- Selectivity Index : Compound derivatives exhibited a selectivity index indicating that normal cells tolerated these compounds better than tumor cells, with ratios ranging from 23–46-fold higher tolerance in normal L-02 cells compared to cancerous cells .
- Apoptosis Induction : The study confirmed that specific derivatives could induce apoptosis more effectively than established chemotherapeutics like 5-FU .
Evaluation of Antifungal Potential
In another investigation focusing on antifungal activity:
- Synthesis and Testing : A series of derivatives were synthesized and tested against multiple fungal strains. Results showed that certain modifications led to compounds with significantly enhanced antifungal properties compared to standard treatments.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
